molecular formula C15H12INO3S B13289044 1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-

1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-

Cat. No.: B13289044
M. Wt: 413.2 g/mol
InChI Key: QXYHHFHOSVOMMK-UHFFFAOYSA-N
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Description

1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 5-methoxyindole followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of strong bases and solvents such as toluene or acetonitrile under reflux . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and p-toluenesulfonic acid. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The phenylsulfonyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

The uniqueness of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- lies in its specific combination of iodine, methoxy, and phenylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12INO3S

Molecular Weight

413.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methoxyindole

InChI

InChI=1S/C15H12INO3S/c1-20-11-7-8-15-13(9-11)14(16)10-17(15)21(18,19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

QXYHHFHOSVOMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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